molecular formula C12H15N B14387260 N-(Hexa-4,5-dien-1-yl)aniline CAS No. 88067-51-0

N-(Hexa-4,5-dien-1-yl)aniline

Cat. No.: B14387260
CAS No.: 88067-51-0
M. Wt: 173.25 g/mol
InChI Key: YIWAVYIIGDVCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hexa-4,5-dien-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a hexa-4,5-dien-1-yl group attached to the nitrogen atom of an aniline molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexa-4,5-dien-1-yl)aniline typically involves the reaction of aniline with a suitable hexa-4,5-dien-1-yl halide under basic conditions. One common method is the nucleophilic substitution reaction where aniline acts as a nucleophile, attacking the electrophilic carbon of the hexa-4,5-dien-1-yl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Hexa-4,5-dien-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(Hexa-4,5-dien-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Hexa-4,5-dien-1-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its unique structure allows it to participate in conjugated systems, influencing its reactivity and interaction with other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Hexa-4,5-dien-1-yl)aniline is unique due to the presence of the hexa-4,5-dien-1-yl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

88067-51-0

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C12H15N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h3,5-7,9-10,13H,1,4,8,11H2

InChI Key

YIWAVYIIGDVCIK-UHFFFAOYSA-N

Canonical SMILES

C=C=CCCCNC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.